Copper(2+) neoundecanoate Copper(2+) neoundecanoate
Brand Name: Vulcanchem
CAS No.: 93918-23-1
VCID: VC17282665
InChI: InChI=1S/2C11H22O2.Cu/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2
SMILES:
Molecular Formula: C22H42CuO4
Molecular Weight: 434.1 g/mol

Copper(2+) neoundecanoate

CAS No.: 93918-23-1

Cat. No.: VC17282665

Molecular Formula: C22H42CuO4

Molecular Weight: 434.1 g/mol

* For research use only. Not for human or veterinary use.

Copper(2+) neoundecanoate - 93918-23-1

Specification

CAS No. 93918-23-1
Molecular Formula C22H42CuO4
Molecular Weight 434.1 g/mol
IUPAC Name copper;8,8-dimethylnonanoate
Standard InChI InChI=1S/2C11H22O2.Cu/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2
Standard InChI Key IRNJYVHCYFTJFC-UHFFFAOYSA-L
Canonical SMILES CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Cu+2]

Introduction

Chemical Structure and Synthesis

Molecular Architecture

Copper(II) neodecanoate features a copper ion (Cu2+\text{Cu}^{2+}) coordinated by two neodecanoate ligands. The neodecanoate anion (C9H19COO\text{C}_{9}\text{H}_{19}\text{COO}^-) provides steric stabilization, enhancing solubility in organic solvents—a critical attribute for ink formulation. The distorted octahedral geometry around the copper center, influenced by Jahn-Teller effects, facilitates redox activity during thermal decomposition .

Synthetic Routes

The synthesis involves a two-step neutralization and metathesis reaction:

  • Formation of Sodium Neodecanoate:

    C9H19COOH+NaOHC9H19COONa+H2O\text{C}_9\text{H}_{19}\text{COOH} + \text{NaOH} \rightarrow \text{C}_9\text{H}_{19}\text{COONa} + \text{H}_2\text{O}

    Neodecanoic acid reacts with sodium hydroxide in methanol at 50°C .

  • Coordination with Copper(II):

    2C9H19COONa+Cu(NO3)2Cu(C9H19COO)2+2NaNO32\text{C}_9\text{H}_{19}\text{COONa} + \text{Cu}(\text{NO}_3)_2 \rightarrow \text{Cu}(\text{C}_9\text{H}_{19}\text{COO})_2 + 2\text{NaNO}_3

    Sodium neodecanoate reacts with copper nitrate in aqueous solution, yielding copper(II) neodecanoate, which is extracted using xylene .

Table 1: Synthesis Conditions and Yields

ParameterValue
Reaction Temperature50°C
SolventMethanol/Water (Step 1)
Extraction SolventXylene
Copper Content (TGA)14.2% (experimental)

Thermal Behavior and Decomposition

Thermogravimetric analysis (TGA) reveals a two-stage decomposition profile:

  • Stage 1 (220°C): Loss of residual solvent and ligand fragmentation.

  • Stage 2 (230°C): Reduction of Cu2+\text{Cu}^{2+} to metallic copper under hydrogen atmosphere .

Annealing at 320°C in 3% H2\text{H}_2 converts the compound into a conductive copper film with a resistivity of 5 μΩ cm5\ \mu\Omega\ \text{cm}, comparable to bulk copper (1.7 μΩ cm1.7\ \mu\Omega\ \text{cm}) .

Applications in Printed Electronics

Conductive Inks

Copper(II) neodecanoate serves as a precursor in metallo-organic decomposition (MOD) inks. When screen-printed and annealed, these inks form adherent, low-resistivity films ideal for flexible electronics. Key advantages include:

  • Low-Temperature Processing: Annealing at 320°C, significantly below copper’s melting point (1085°C).

  • Oxidation Resistance: Neodecanoate ligands prevent oxidation during synthesis and annealing .

Table 2: Resistivity of Annealed Copper Films

Annealing ConditionResistivity (μΩ cm\mu\Omega\ \text{cm})
320°C, 20 min, 3% H2\text{H}_25

Nanoparticle Synthesis

The compound’s decomposition yields copper nanoparticles (NPs) with controlled size and morphology. NPs synthesized via this route exhibit enhanced catalytic activity in carbon-carbon coupling reactions and sensor applications .

Comparative Analysis with Other Copper Carboxylates

Copper(II) neodecanoate outperforms traditional carboxylates (e.g., copper acetate or stearate) in:

  • Solubility: Superior organic solvent compatibility due to branched neodecanoate chains.

  • Processability: Lower decomposition temperatures enable energy-efficient manufacturing.

Table 3: Comparison of Copper Carboxylates

PropertyNeodecanoateAcetateStearate
Decomposition Temp (°C)220–230250–300280–320
Resistivity (μΩ cm\mu\Omega\ \text{cm})515–2010–15
Solubility in XyleneHighModerateLow

Environmental and Industrial Considerations

The use of copper(II) neodecanoate aligns with green chemistry principles:

  • Reduced Waste: Unlike the Sandmeyer reaction, its fluorination processes avoid toxic byproducts .

  • Scalability: Adaptable to roll-to-roll manufacturing for mass production of flexible circuits.

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